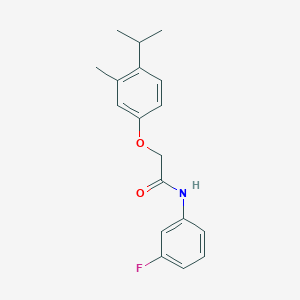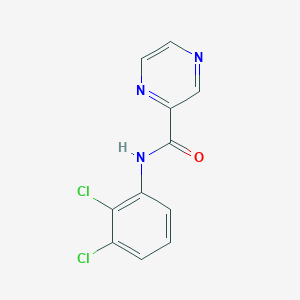
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate, also known as TAPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAPI-1 is a piperazine derivative that inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling, inflammation, and cancer progression.
作用機序
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs play a role in tissue remodeling and are involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue repair. By inhibiting the activity of MMPs, this compound has the potential to modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, this compound has been shown to inhibit the invasion and metastasis of cancer cells by reducing the activity of MMPs. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been investigated as a potential therapeutic agent for neurological disorders, where it has been shown to reduce neuroinflammation and improve cognitive function.
実験室実験の利点と制限
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various scientific fields. However, this compound also has some limitations. It has a relatively low potency compared to other MMP inhibitors, which may limit its effectiveness in certain contexts. Additionally, this compound has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
将来の方向性
There are several future directions for research on ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. One area of interest is the development of more potent MMP inhibitors that can be used in cancer therapy. Another area of interest is the investigation of this compound as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
合成法
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiopheneacetic acid with ethyl piperazine-1-carboxylate to form this compound. The compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been studied extensively in various scientific fields, including cancer research, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. This compound has also been studied in the context of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-7-5-14(6-8-15)12(16)10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHOAJUSHPAKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)

![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
